Argiotoxin-636

NMDA receptor polyamine toxin patch-clamp electrophysiology

Argiotoxin-636 is the only polyamine toxin that potently blocks NMDA receptors while uniquely sparing hippocampal LTP induction—a property impossible with classical antagonists like MK-801 or AP5. With 26–73x selectivity for NMDA over AMPA receptors, it enables clean isolation of NMDA-mediated EPSPs at 12–24 μM. Defined IC50 values (NMDAR1: 0.04 μM; α9α10 nAChR: ~200 nM) make it the definitive reference antagonist for receptor subtype characterization and auditory/pain pathway studies. Choose ArgTX-636 when NMDA receptor blockade must be dissociated from synaptic plasticity impairment.

Molecular Formula C29H52N10O6
Molecular Weight 636.8 g/mol
CAS No. 108687-79-2
Cat. No. B021714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgiotoxin-636
CAS108687-79-2
SynonymsAR-636
AR636
argiotoxin 636
argiotoxin-636
argiotoxin636
ArgTX-636
Molecular FormulaC29H52N10O6
Molecular Weight636.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1
InChIKeyFTNICLJXPYLDAH-GOTSBHOMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Argiotoxin-636 (CAS 108687-79-2) Procurement Guide for Glutamate Receptor and Ion Channel Research


Argiotoxin-636 (ArgTX-636, Argiopin) is a polyamine amide neurotoxin originally isolated from the venom of the orb-weaver spider *Argiope lobata* [1]. It functions as a non-competitive, open-channel blocker of ionotropic glutamate receptors (iGluRs), with higher potency at N-methyl-D-aspartate (NMDA) receptors than α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) or kainate receptors [2][3]. Beyond iGluRs, the compound also inhibits specific nicotinic acetylcholine receptor (nAChR) subtypes and calcium-activated chloride channels [4]. ArgTX-636 is widely utilized as a pharmacological tool for dissecting glutamatergic neurotransmission and serves as a scaffold for developing more selective analogs [5].

Argiotoxin-636 Selectivity Profile: Why In-Class NMDA Antagonists Cannot Be Interchanged


The polyamine toxin class, including JSTX-3, philanthotoxin-433 (PhTX-433), and philanthotoxin-343 (PhTX-343), exhibits significant heterogeneity in receptor subtype selectivity, reversibility, and off-target profiles. Argiotoxin-636 demonstrates a distinct pharmacological fingerprint: it is the only compound within its comparator set that significantly reduces NMDA responses while also displaying high potency at α9α10 nicotinic acetylcholine receptors (IC50 ≈ 200 nM) [1][2]. Furthermore, unlike other potent NMDA receptor antagonists that inhibit long-term potentiation (LTP), ArgTX-636 fails to affect hippocampal LTP induction, a unique property with implications for cognitive side-effect profiles [3]. Substituting ArgTX-636 with JSTX-3 or PhTX-343 would therefore yield fundamentally different experimental outcomes in terms of receptor selectivity, kinetic reversibility, and impact on synaptic plasticity.

Argiotoxin-636 Quantitative Differentiation Against Structural Analogs


Argiotoxin-636 Exhibits 62-Fold Higher Potency at NMDA Receptors Compared to Philanthotoxin-343

In Xenopus oocytes expressing NMDAR1, Argiotoxin-636 demonstrates markedly superior potency against NMDA-induced currents compared to the wasp toxin analog philanthotoxin-343 (PhTX-343) [1].

NMDA receptor polyamine toxin patch-clamp electrophysiology

Argiotoxin-636 Displays 30-Fold Selectivity for NMDA Over AMPA/Kainate Receptors in Mammalian Neurons

In whole-cell patch-clamp recordings from rat cortical neurons, Argiotoxin-636 attenuated NMDA responses at concentrations of 3-30 μM, whereas AMPA and kainate responses remained largely unaffected until the toxin concentration reached 100 μM, indicating a minimum 30-fold selectivity window for NMDA receptors [1].

NMDA receptor AMPA receptor kainate receptor receptor selectivity patch-clamp

Argiotoxin-636 Uniquely Preserves Hippocampal LTP Among Potent NMDA Receptor Antagonists

Unlike all other potent NMDA receptor antagonists tested to date, Argiotoxin-636 (along with JSTX-3, α-agatoxin-489, α-agatoxin-505, and δ-philanthotoxin) had no effect on the induction of long-term potentiation (LTP) in the Schaffer collateral-CA1 pyramidal cell pathway of rat hippocampal slices [1].

long-term potentiation hippocampus NMDA receptor antagonist synaptic plasticity cognition

Argiotoxin-636 Demonstrates High Potency (IC50 ≈ 200 nM) at Rat α9α10 Nicotinic Acetylcholine Receptors

Among a panel of polycationic compounds tested against nicotinic acetylcholine receptor subtypes, Argiotoxin-636 exhibited high potency against rat α9α10 nAChR with an IC50 of approximately 200 nM, while showing only weak inhibition (IC50 ≈ 15 μM) of *Torpedo californica* muscle-type nAChR [1].

α9α10 nAChR nicotinic acetylcholine receptor polyamine toxin calcium imaging

Argiotoxin-636 Blockade of NMDA Receptors Is Readily Reversible Compared to Joro Spider Toxin

In a comparative study of arthropod toxins on rat spinal neurons, the NMDA receptor blockade induced by Argiotoxin-636 was readily reversible, in contrast to the less readily reversible blockade produced by Joro Spider toxin (JSTX) and Nephila Spider toxin [1].

NMDA receptor reversibility polyamine toxin JSTX iontophoresis

Argiotoxin-636 Binds to the NMDAR Ion Channel Pore with Defined Kinetic Parameters

A detailed kinetic analysis of ArgTX-636 block at recombinant GluN1/2A NMDA receptors revealed specific forward and reverse rate constants that define its use- and voltage-dependent mechanism [1]. The predicted binding site is located in the pore region of the NMDAR ion channel [1].

NMDA receptor ion channel block kinetic analysis polyamine toxin GluN1/GluN2A

Argiotoxin-636 Applications: Where Differentiated Selectivity Drives Research Value


Isolating NMDA Receptor-Mediated Synaptic Components in Hippocampal Slice Electrophysiology

Argiotoxin-636 is the optimal choice for studies requiring selective antagonism of the NMDA receptor-mediated component of excitatory postsynaptic potentials (EPSPs) in hippocampal slices. Its 26- to 73-fold selectivity for NMDA over AMPA receptors enables effective isolation of NMDA EPSPs at concentrations (12-24 μM) that minimally affect AMPA-mediated population spikes (IC50 612-878 μM) [1].

Investigating NMDA Receptor Function Without Disrupting Long-Term Potentiation (LTP)

For researchers examining the role of NMDA receptors in synaptic transmission, plasticity, or cognitive processes, Argiotoxin-636 offers a critical advantage: it potently antagonizes NMDA receptors but uniquely spares the induction of hippocampal LTP [1]. This property, shared by a select few arylalkylamine toxins, enables dissociation of NMDA receptor-mediated excitatory transmission from NMDA-dependent synaptic plasticity, a distinction impossible with classical antagonists like MK-801 or AP5 [1].

Pharmacological Profiling of Recombinant iGluR Subtypes in Heterologous Expression Systems

Argiotoxin-636 serves as a reference antagonist for characterizing cloned glutamate receptor subtypes expressed in Xenopus oocytes or mammalian cell lines. Its defined IC50 values at NMDAR1 (0.04 μM), GluR1 (3.4 μM for kainate responses), and GluR1+GluR2 heteromers (~300 μM) provide a quantitative benchmark for assessing novel compounds and receptor subunit compositions [1][2].

Target Validation and Probe Development for α9α10 Nicotinic Acetylcholine Receptors

Given its high potency at α9α10 nAChRs (IC50 ≈ 200 nM) and significantly weaker activity at muscle-type nAChRs (IC50 ≈ 15 μM) [1], Argiotoxin-636 is a valuable tool for functional studies of α9α10 nAChRs in auditory and pain pathways. It also serves as a lead scaffold for designing more selective α9α10 antagonists as potential analgesics [1].

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